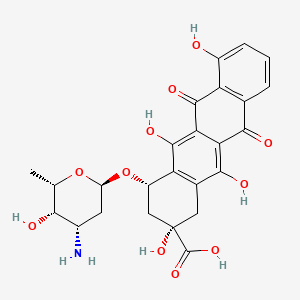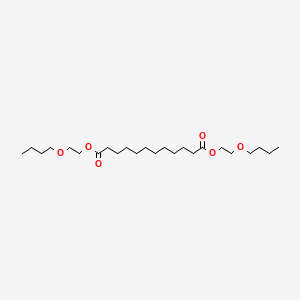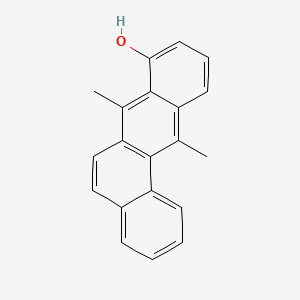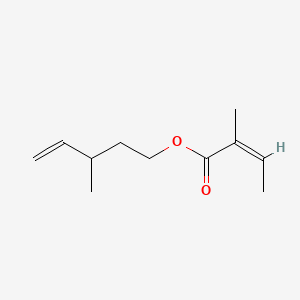
3-Methyl-4-pentenyl 2-methylisocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-pentenyl 2-methylisocrotonate: is an organic compound with the molecular formula C11H18O2. It is an ester derived from 2-methylisocrotonic acid and 3-methyl-4-pentenol. This compound is known for its unique chemical structure, which includes multiple double bonds and an ester functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pentenyl 2-methylisocrotonate typically involves the esterification of 2-methylisocrotonic acid with 3-methyl-4-pentenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Amides, ethers, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-4-pentenyl 2-methylisocrotonate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It serves as a model compound for studying ester hydrolysis and other biochemical processes .
Medicine: While not widely used in medicine, this compound is investigated for its potential pharmacological properties. Its derivatives may have applications in drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its ester group imparts a pleasant aroma, making it valuable in the formulation of perfumes and food additives .
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-pentenyl 2-methylisocrotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 2-methylisocrotonic acid and 3-methyl-4-pentenol. These hydrolysis products can further participate in metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
2-Methylisocrotonic acid 3-methyl-4-pentenyl ester: Similar in structure but with different substituents.
3-Methyl-4-pentenyl acetate: Another ester with a similar backbone but different ester group.
3-Methyl-4-pentenyl butyrate: Similar structure with a butyrate ester group.
Uniqueness: 3-Methyl-4-pentenyl 2-methylisocrotonate is unique due to its specific combination of double bonds and ester group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
84110-41-8 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
3-methylpent-4-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h5-6,9H,1,7-8H2,2-4H3/b10-6- |
Clave InChI |
JJUUVGROFZPNOE-POHAHGRESA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OCCC(C)C=C |
SMILES canónico |
CC=C(C)C(=O)OCCC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


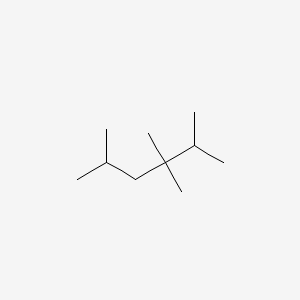

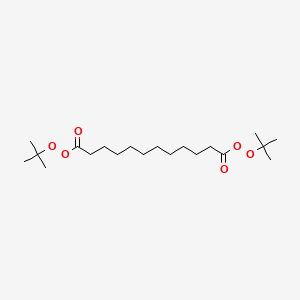



![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)

![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)

